N-Morpholinocarbonyl-(L)-valine
Description
N-Morpholinocarbonyl-(L)-valine is a synthetic valine derivative where a morpholinocarbonyl group is attached to the amino acid’s α-amino group. This modification enhances its stability and solubility in organic solvents, making it valuable in pharmaceutical and peptide synthesis applications.
Properties
Molecular Formula |
C10H18N2O4 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(morpholine-4-carbonylamino)butanoic acid |
InChI |
InChI=1S/C10H18N2O4/c1-7(2)8(9(13)14)11-10(15)12-3-5-16-6-4-12/h7-8H,3-6H2,1-2H3,(H,11,15)(H,13,14)/t8-/m0/s1 |
InChI Key |
MUXWWFIMENYPLH-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)N1CCOCC1 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)N1CCOCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-Morpholinocarbonyl-(L)-valine with its analogs based on molecular structure, weight, and functional groups:
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | CAS Number |
|---|---|---|---|---|
| This compound | C₁₀H₁₈N₂O₄ | 230.26 g/mol | Morpholine, carbonyl, valine | Not provided |
| N-Glycyl-L-valine | C₇H₁₄N₂O₃ | 174.20 g/mol | Glycine, valine | 1963-21-9 |
| N-L-Alanyl-L-valine | C₈H₁₆N₂O₃ | 188.22 g/mol | Alanine, valine | 3303-45-5 |
Key Observations :
- The molecular weight of this compound is significantly higher than its analogs, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability .
Metabolic and Functional Pathways
Evidence from metabolomic studies highlights the role of valine derivatives in stress response pathways. For example:
- Valine Degradation: Valine, leucine, and isoleucine degradation pathways are enriched under thermal stress, suggesting that modifications like morpholinocarbonylation could alter metabolic flux or stability .
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